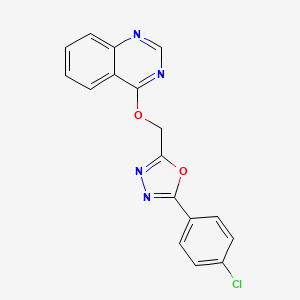
2-(4-Chlorophenyl)-5-(quinazolin-4-yloxymethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-637081 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product .
Industrial Production Methods
Industrial production of WAY-637081 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, precise temperature control, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
WAY-637081 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
WAY-637081 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of casein kinase 1δ and its effects on various chemical pathways
Biology: Employed in research on circadian rhythms, cell cycle regulation, and neurodegenerative diseases
Medicine: Investigated for its potential therapeutic effects in treating diseases such as Alzheimer’s and Parkinson’s
Industry: Utilized in the development of new drugs and therapeutic agents targeting casein kinase 1δ
Mechanism of Action
WAY-637081 exerts its effects by inhibiting the activity of casein kinase 1δ. This enzyme plays a crucial role in various cellular processes, including the regulation of circadian rhythms, cell cycle progression, and neurodegenerative pathways. By inhibiting casein kinase 1δ, WAY-637081 disrupts these processes, leading to potential therapeutic effects in diseases such as Alzheimer’s and Parkinson’s .
Comparison with Similar Compounds
Similar Compounds
- Casein kinase 1δ-IN-1
- Casein kinase 1δ-IN-2
- Casein kinase 1δ-IN-3
Uniqueness
WAY-637081 is unique due to its high potency and selectivity for casein kinase 1δ. This makes it a valuable tool compound for studying the specific effects of inhibiting this enzyme. Additionally, its potential therapeutic applications in neurodegenerative diseases set it apart from other similar compounds .
Properties
CAS No. |
793722-88-0 |
|---|---|
Molecular Formula |
C17H11ClN4O2 |
Molecular Weight |
338.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(quinazolin-4-yloxymethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H11ClN4O2/c18-12-7-5-11(6-8-12)16-22-21-15(24-16)9-23-17-13-3-1-2-4-14(13)19-10-20-17/h1-8,10H,9H2 |
InChI Key |
OURQZXKGVBMXLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)OCC3=NN=C(O3)C4=CC=C(C=C4)Cl |
solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


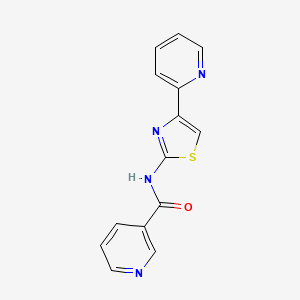
![N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B10801326.png)
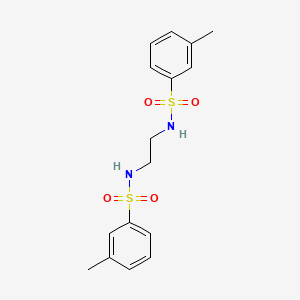
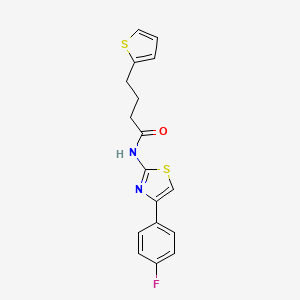
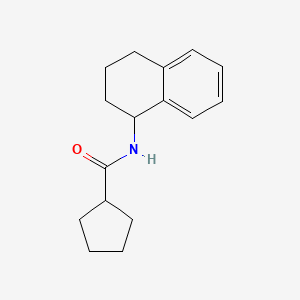
![5-Amino-1-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B10801344.png)
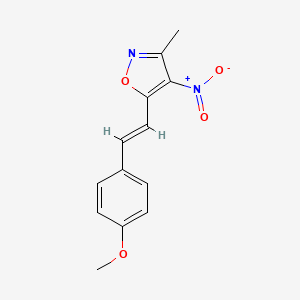
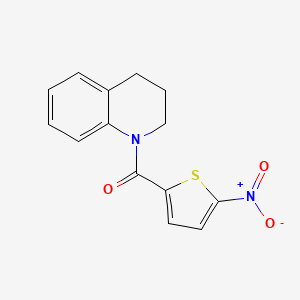
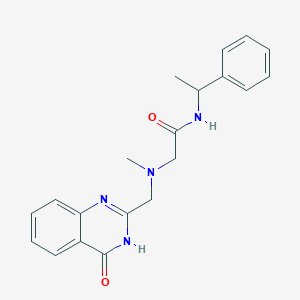
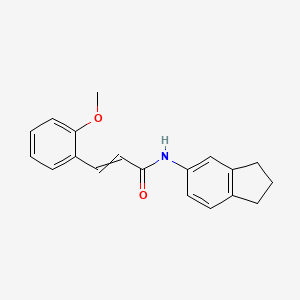
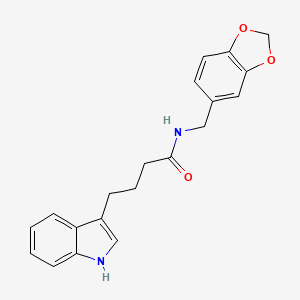
![1-[2-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B10801382.png)
![4-(Benzo[d]thiazol-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B10801383.png)
![Ethyl 4-methyl-2-[(5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10801395.png)
